

# The history and development of Guadecitabine sodium

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the History and Development of Guadecitabine Sodium

## **A Next-Generation Hypomethylating Agent**

**Guadecitabine sodium** (formerly SGI-110) is a second-generation DNA hypomethylating agent developed for the treatment of various cancers, primarily hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). It was rationally designed to overcome some of the limitations of the first-generation hypomethylating agents, decitabine and azacitidine. This technical guide provides a comprehensive overview of the history, mechanism of action, and clinical development of guadecitabine.

# Rationale for Development and Mechanism of Action

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond.[1] This unique structure was engineered to be resistant to degradation by cytidine deaminase, an enzyme that rapidly breaks down decitabine in the body.[2][3][4] The resistance to cytidine deaminase prolongs the in-vivo exposure to the active metabolite, decitabine, allowing for greater uptake into the DNA of rapidly dividing cancer cells.[2][5]

Following subcutaneous administration, guadecitabine is slowly cleaved to release decitabine.

[3] Decitabine is then phosphorylated and incorporated into DNA, where it inhibits DNA methyltransferase (DNMT) enzymes.

[5] This inhibition leads to a genome-wide reduction in



### Foundational & Exploratory

Check Availability & Pricing

DNA methylation, which can reverse the aberrant silencing of tumor suppressor genes and other genes involved in cell cycle control and differentiation.[2][5][6] The re-expression of these silenced genes is believed to be the primary mechanism behind the antineoplastic activity of guadecitabine.[2]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 3. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astex and Otsuka Announce Results of Phase 3 ASTRAL-2 and ASTRAL-3 Studies of Guadecitabine (SGI-110) in Patients with Previously Treated Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes - BioSpace [biospace.com]
- 5. Facebook [cancer.gov]
- 6. Astex Pharmaceuticals Announces Orphan Drug Designation for Guadecitabine (SGI-110) in the Treatment of Acute Myeloid Leukemia Astex [astx.com]
- To cite this document: BenchChem. [The history and development of Guadecitabine sodium].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584286#the-history-and-development-of-guadecitabine-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com